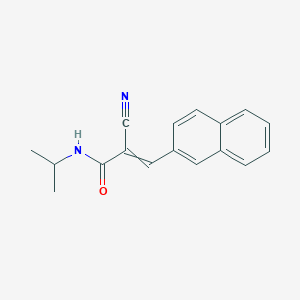

(Z)-2-Cyano-3-naphthalen-2-yl-N-propan-2-ylprop-2-enamide

Description

(Z)-2-Cyano-3-naphthalen-2-yl-N-propan-2-ylprop-2-enamide is a stereospecific enamide derivative featuring a cyano group, a naphthalen-2-yl substituent, and an isopropylamide moiety. Its Z-configuration implies a specific spatial arrangement around the double bond, which can influence molecular interactions and physicochemical properties. The naphthalenyl group suggests aromatic stacking capabilities, while the cyano and amide functionalities may contribute to hydrogen bonding and polarity.

Properties

IUPAC Name |

2-cyano-3-naphthalen-2-yl-N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12(2)19-17(20)16(11-18)10-13-7-8-14-5-3-4-6-15(14)9-13/h3-10,12H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFVXBIJHXMXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-naphthalen-2-yl-N-propan-2-ylprop-2-enamide typically involves the following steps:

Formation of the Naphthyl Enamine: The initial step involves the reaction of naphthalene-2-carbaldehyde with isopropylamine under basic conditions to form the corresponding enamine.

Addition of the Cyano Group: The enamine is then treated with a suitable cyanating agent, such as cyanogen bromide, to introduce the cyano group at the desired position.

Formation of the Enamide: The final step involves the reaction of the cyano-enamine intermediate with an appropriate acylating agent to form the this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-naphthalen-2-yl-N-propan-2-ylprop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride or hydrogenation catalysts to form primary amines.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation using palladium on carbon.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

(Z)-2-Cyano-3-naphthalen-2-yl-N-propan-2-ylprop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-naphthalen-2-yl-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The naphthalene ring can intercalate with DNA, potentially disrupting its function and leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs based on functional groups and substituents:

Key Observations:

- Electron-Withdrawing Groups : The nitro group in the analog from increases polarity and may alter reactivity compared to the target compound’s naphthalenyl group.

- Hydrogen Bonding: The amide and cyano groups in the target compound and its analogs (e.g., ) can form hydrogen bonds, influencing solubility and crystal packing. Evidence from zinc complexes (e.g., ) highlights how N–H⋯Cl bonds stabilize crystal structures, suggesting similar interactions may govern the target’s solid-state behavior.

- Aromatic vs.

Research Findings and Implications

Crystallography and Structural Analysis

Crystallographic tools like SHELX , ORTEP-III , and WinGX are critical for resolving stereochemistry and hydrogen-bonding networks in similar compounds. For instance, the trigonal-bipyramidal geometry of a zinc complex was elucidated using such software, underscoring their utility for the target compound’s structural characterization. Graph set analysis (as in ) could further decode its hydrogen-bonding patterns.

Biological Activity

(Z)-2-Cyano-3-naphthalen-2-yl-N-propan-2-ylprop-2-enamide, commonly known as CP-690,550, is a small molecule that has garnered attention for its biological activity, particularly as an inhibitor of Janus kinase 3 (JAK3). This compound is part of a class of molecules that play significant roles in various biological processes, including immune response and inflammation.

Chemical Structure and Properties

The compound exhibits a unique structural configuration characterized by:

- Molecular Formula : C13H14N2

- Molecular Weight : 214.26 g/mol

- CAS Number : 868232-32-0

The presence of the cyano group and naphthalene ring contributes to its reactivity and potential interactions with biological targets.

The primary mechanism of action for this compound involves the inhibition of JAK3, which is crucial for the signaling pathways of several cytokines. This inhibition can lead to:

- Reduced Cytokine Signaling : By blocking JAK3, the compound interferes with the signaling pathways that are activated by various interleukins and growth factors.

- Immunosuppressive Effects : The inhibition of JAK3 may result in decreased proliferation and activation of T-cells, making it a candidate for therapeutic applications in autoimmune diseases.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. Studies have shown:

- Cell Line Studies : The compound has been tested on various cancer cell lines, demonstrating cytotoxic effects. For instance, it has been reported to induce apoptosis in leukemia cells by disrupting mitochondrial function and activating caspase pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been explored for its antimicrobial effects:

- Bacterial Inhibition : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to quantify this effect.

- Mechanism of Action : The potential mechanism may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| CP-690,550 | Naphthalene ring | JAK3 inhibitor |

| (Z)-2-Cyano-3-(phenyl)-N-propan-2-ylprop-2-enamide | Phenyl instead of naphthalene | Less potent in JAK inhibition |

| (Z)-2-Cyano-3-(benzyl)-N-propan-2-ylprop-2-enamide | Benzyl group | Reduced activity compared to CP-690,550 |

Case Studies and Research Findings

- Case Study on Autoimmune Disorders : A clinical study investigated the efficacy of CP-690,550 in patients with rheumatoid arthritis. Results showed significant improvement in disease activity scores compared to placebo groups.

- Cancer Research : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in multiple cancer cell lines, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.